molecular formula C9H10N4S B081936 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 13229-01-1

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B081936
CAS RN: 13229-01-1
M. Wt: 206.27 g/mol
InChI Key: MXONMXJEHNDQPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, involves cyclisation of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions, followed by condensation with benzaldehyde to produce Schiff bases. These syntheses are characterized by employing physical parameters, chromatographic, and spectroscopic methods for confirmation (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively analyzed through X-ray diffraction, revealing crystallization patterns and bond angles that indicate non-planarity and intermolecular hydrogen bonding. These studies are crucial for understanding the structural basis of their chemical reactivity and interactions (Ünver & Tanak, 2018).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactions due to their versatile chemical structure, allowing for various substitutions and modifications. Their reactions with different chemical agents result in the formation of novel compounds with significant antimicrobial, anticonvulsant, and other biological activities. The ability to undergo cycloaddition reactions, nucleophilic substitution, and to act as ligands for metal complexes highlights their chemical diversity (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallization behavior, are influenced by their molecular structure and substituents. These properties are important for their application in various fields, including pharmaceuticals and materials science. Studies focus on understanding how modifications in the triazole ring affect these physical properties (Kravchenko, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives, such as reactivity, stability, and interaction with other molecules, are central to their applications in chemical synthesis and biological activity. Their potential as corrosion inhibitors, antimicrobial agents, and catalysts are areas of active research, demonstrating their broad utility in chemistry and beyond (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Scientific Research Applications

  • Antimicrobial Activities : Compounds derived from 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol show significant antimicrobial activities. For example, derivatives synthesized in one study exhibited good or moderate antimicrobial activity against various microorganisms (Bayrak et al., 2009).

  • Antifungal and Antimicrobial Effects : Derivatives of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been studied for their potential antifungal and antimicrobial effects, making them candidates for use in medical and veterinary applications (Ohloblina et al., 2022).

  • Corrosion Inhibition : This compound has been explored as a corrosion inhibitor. For instance, a study found that 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol showed over 94% corrosion inhibition efficiency for copper in saline solution (Chauhan et al., 2019).

  • Antileishmanial Activity : Certain derivatives of 4-amino-1,2,4-triazole have shown promising antileishmanial activity, which can be significant for treating parasitic infections (Süleymanoğlu et al., 2017).

  • Pharmacological Properties : Various derivatives of this compound have been synthesized and evaluated for their potential pharmacological properties, including antimicrobial and antitubercular activities (Dave et al., 2007).

  • Electrochemical Behavior : The electrochemical behavior of similar thiotriazole compounds has been studied, which can be relevant in developing sensors or other electronic applications (Fotouhi et al., 2002).

  • DNA Methylation Inhibition : Certain 1,2,4-triazole thioether derivatives, related to 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been explored as DNA methylation inhibitors, which could be significant in cancer research (Hovsepyan et al., 2018).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of similar triazolo-N-amino-thiols have been analyzed, contributing to the understanding of their chemical properties and potential applications (Sarala et al., 2006).

properties

IUPAC Name

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXONMXJEHNDQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351024
Record name 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

13229-01-1
Record name 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
1
Citations
HN Naser - Iraqi National Journal Of Chemistry, 2017 - search.ebscohost.com
A Schiff base of 1, 3, 4-triazole derivative have been synthesized by the reaction between 5-(4-methylphenyl)-1, 3, 4-oxadiazole-2-thiol and hydrazine in the presence pyridine as …
Number of citations: 2 search.ebscohost.com

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